molecular formula C8H13N3O3 B12734541 1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- CAS No. 126164-63-4

1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo-

Cat. No.: B12734541
CAS No.: 126164-63-4
M. Wt: 199.21 g/mol
InChI Key: LMZHNGXORTXFAL-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- is a chemical compound with a complex structure that includes a pyrrolidine ring, an ethanimidamide group, and an acetyloxy group

Preparation Methods

The synthesis of 1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethanimidamide and acetyloxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethanimidamide Group: This step often involves the use of reagents such as amines and nitriles under controlled conditions.

    Acetylation: The acetyloxy group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

1-Pyrrolidineethanimidamide, N-(acetyloxy)-2-oxo- can be compared with other similar compounds, such as:

    2-(Pyrrolidin-1-yl)ethanimidamide: This compound has a similar structure but lacks the acetyloxy group.

    1-Pyrrolidineethanimidamide, 3-hydroxy-, (3S)-: This compound includes a hydroxy group instead of the acetyloxy group.

Properties

CAS No.

126164-63-4

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

[(Z)-[1-amino-2-(2-oxopyrrolidin-1-yl)ethylidene]amino] acetate

InChI

InChI=1S/C8H13N3O3/c1-6(12)14-10-7(9)5-11-4-2-3-8(11)13/h2-5H2,1H3,(H2,9,10)

InChI Key

LMZHNGXORTXFAL-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/CN1CCCC1=O)\N

Canonical SMILES

CC(=O)ON=C(CN1CCCC1=O)N

Origin of Product

United States

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